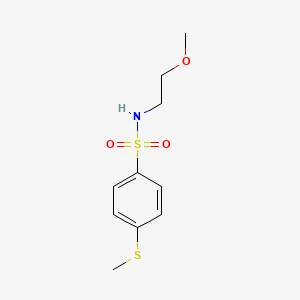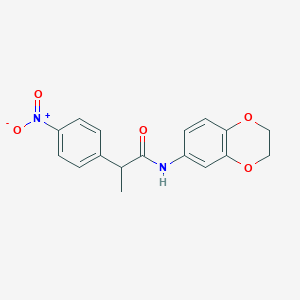![molecular formula C18H26ClNO5 B4076475 1-[4-(2-Chlorophenoxy)butyl]azepane;oxalic acid](/img/structure/B4076475.png)
1-[4-(2-Chlorophenoxy)butyl]azepane;oxalic acid
Übersicht
Beschreibung
1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is known by the registry number ZINC000002839469 . This compound is often used in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid involves several steps. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid involves its interaction with specific molecular targets and pathways. For example, phenoxy herbicides, which share a similar structure, act by mimicking the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid can be compared with other similar compounds, such as:
4-(2-Chlorophenoxy)butanoic acid: This compound shares a similar phenoxy structure and is used in similar applications.
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar properties and applications.
These comparisons highlight the unique properties and applications of 1-[4-(2-Chlorophenoxy)butyl]azepane; oxalic acid in various scientific fields.
Eigenschaften
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.C2H2O4/c17-15-9-3-4-10-16(15)19-14-8-7-13-18-11-5-1-2-6-12-18;3-1(4)2(5)6/h3-4,9-10H,1-2,5-8,11-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQGQVNIOMTOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC=CC=C2Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4076403.png)
![1-[3-(4-Ethylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4076405.png)
![1-[2-(3-Ethoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4076408.png)
![1-[4-(4-Methoxyphenoxy)but-2-ynyl]pyrrolidine;oxalic acid](/img/structure/B4076410.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}-N-(2-phenoxyethyl)benzamide](/img/structure/B4076418.png)
![N-[2-(butanoylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4076426.png)
amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4076430.png)
![Ethyl 4-[[5-nitro-2-[(2-pyrrolidin-1-ylacetyl)amino]benzoyl]amino]benzoate](/img/structure/B4076439.png)


![1-[3-(5-methyl-2-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4076450.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B4076460.png)
![7-{(3-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4076463.png)

